molecular formula C8H6BrNS B2443155 3-Bromo-2-methylthieno[2,3-b]pyridine CAS No. 912332-24-2

3-Bromo-2-methylthieno[2,3-b]pyridine

Cat. No.: B2443155
CAS No.: 912332-24-2
M. Wt: 228.11
InChI Key: VIPRDICSJRCMOI-UHFFFAOYSA-N
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Description

3-Bromo-2-methylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the thieno[2,3-b]pyridine ring system

Biochemical Analysis

Biochemical Properties

It is known that thieno[2,3-b]pyridine derivatives, to which this compound belongs, have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . This suggests that 3-Bromo-2-methylthieno[2,3-b]pyridine may interact with enzymes such as Pim-1 kinase and could potentially play a role in modulating drug resistance.

Cellular Effects

It has been reported that a compound from the same family has shown antitumor activity on numerous tumor cell lines . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structural similarity to other thieno[2,3-b]pyridine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylthieno[2,3-b]pyridine typically involves the bromination of 2-methylthieno[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Major Products Formed:

    Substitution: Formation of 2-methylthieno[2,3-b]pyridine derivatives with various functional groups.

    Oxidation: Formation of this compound sulfoxides or sulfones.

    Reduction: Formation of 2-methylthieno[2,3-b]pyridine.

Scientific Research Applications

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying cellular processes.

    Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

    2-Methylthieno[2,3-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Chloro-2-methylthieno[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and physical properties.

    3-Bromo-2-ethylthieno[2,3-b]pyridine: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic characteristics.

Uniqueness: 3-Bromo-2-methylthieno[2,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for targeted modifications and applications in various fields.

Properties

IUPAC Name

3-bromo-2-methylthieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPRDICSJRCMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912332-24-2
Record name 3-bromo-2-methylthieno[2,3-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

500 mg of 3-Bromo-thieno[2,3-b]pyridine (3.70 mmol) is dissolved in 3 ml of dry THF and cooled to −78° C. 2.71 ml of lithium diisopropylamine mono (tetrahydrofuran) 1.5 M solution in cyclohexane (4.07) is added to the mixture at −78° C. and stirred at −78° C. for 20 min. 0.25 ml of methyl iodide (43.7 mmol) is added to the mixture and stirred at −78° C.→room temperature for 1 h. The reaction mixture is quenched with sat. NH4Cl and extracted with CH2Cl2. The separated CH2Cl2 is dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane:AcOEt=3:1) to give 382 mg of the title compound. Yield 45%. mass spectrum (m/e): 230 (M+1); 1H-NMR (CDCl3): 8.56 (dd, 1H, J=4.7 Hz, 1.5 Hz), 7.97 (dd, 1H, J=8.5 Hz, 1.5 Hz), 7.37 (dd, 1H, J=8.5 Hz, 4.7 Hz), 2.62 (s, 3H) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Yield
45%

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